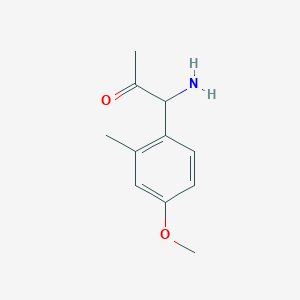

1-Amino-1-(4-methoxy-2-methylphenyl)acetone

Description

1-Amino-1-(4-methoxy-2-methylphenyl)acetone is a substituted acetone derivative with an amino group (-NH₂) and a 4-methoxy-2-methylphenyl group attached to the carbonyl-adjacent carbon. The molecular formula is inferred as C₁₁H₁₅NO₂ (molecular weight ≈ 193.24 g/mol). The compound’s 4-methoxy and 2-methyl substituents on the phenyl ring introduce steric and electronic effects that differentiate it from simpler aminoacetophenones.

Properties

Molecular Formula |

C11H15NO2 |

|---|---|

Molecular Weight |

193.24 g/mol |

IUPAC Name |

1-amino-1-(4-methoxy-2-methylphenyl)propan-2-one |

InChI |

InChI=1S/C11H15NO2/c1-7-6-9(14-3)4-5-10(7)11(12)8(2)13/h4-6,11H,12H2,1-3H3 |

InChI Key |

HFYNVXJEUBMQCS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)OC)C(C(=O)C)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Amino-1-(4-methoxy-2-methylphenyl)acetone can be achieved through several methods. One common approach involves the reaction of 4-methoxy-2-methylbenzaldehyde with ammonia or an amine in the presence of a reducing agent. This reaction typically proceeds under mild conditions and yields the desired α-amino ketone .

Industrial Production Methods: Industrial production of 1-Amino-1-(4-methoxy-2-methylphenyl)acetone may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Amino-1-(4-methoxy-2-methylphenyl)acetone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imines or oximes.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

Oxidation: Formation of imines or oximes.

Reduction: Formation of alcohols.

Substitution: Formation of substituted amino ketones.

Scientific Research Applications

1-Amino-1-(4-methoxy-2-methylphenyl)acetone has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of analgesics and cognitive enhancers.

Mechanism of Action

The mechanism of action of 1-Amino-1-(4-methoxy-2-methylphenyl)acetone involves its interaction with molecular targets through its functional groups. The amino group can form hydrogen bonds and participate in nucleophilic attacks, while the ketone group can undergo various transformations. These interactions enable the compound to act as a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 1-Amino-1-(4-methoxy-2-methylphenyl)acetone with key analogs from the evidence:

Physicochemical Properties

- Conversely, the hydroxy analog’s polarity may favor aqueous solubility.

- Melting Points: Data for the target compound are absent, but related compounds show variability: 2-Amino-1-(4-hydroxyphenyl)ethanone hydrochloride melts at a higher temperature due to ionic interactions . 1-Amino-1-(3-cyclopentyloxyphenyl)acetone lacks reported melting points, suggesting its physical stability may depend on storage conditions .

Biological Activity

1-Amino-1-(4-methoxy-2-methylphenyl)acetone is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article delves into the biological activity of this compound, exploring its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of 1-Amino-1-(4-methoxy-2-methylphenyl)acetone can be represented as follows:

This compound features an amino group, a ketone, and a methoxy-substituted aromatic ring, contributing to its unique biological properties.

The mechanism of action for 1-Amino-1-(4-methoxy-2-methylphenyl)acetone involves several pathways:

- Receptor Binding : The compound acts as a ligand for various receptors, potentially enhancing or inhibiting their activity.

- Enzyme Interaction : It may modulate the activity of specific enzymes through competitive inhibition or allosteric modulation.

- Cell Membrane Permeability : The methoxy group enhances lipophilicity, allowing the compound to cross cell membranes effectively and exert its biological effects within cells.

Antimicrobial Activity

Research indicates that 1-Amino-1-(4-methoxy-2-methylphenyl)acetone exhibits notable antimicrobial properties. It has been tested against various bacterial strains with varying degrees of effectiveness.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.0048 mg/mL |

| Escherichia coli | 0.0195 mg/mL |

| Bacillus subtilis | 0.023 mg/mL |

These findings suggest that the compound could be a candidate for developing new antimicrobial agents, particularly against resistant strains.

Antifungal Activity

In addition to its antibacterial properties, the compound has demonstrated antifungal activity. Studies have shown effective inhibition against various fungi, including Candida albicans:

| Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Candida albicans | 0.039 mg/mL |

| Fusarium oxysporum | 0.056 mg/mL |

This broad-spectrum activity highlights its potential in treating fungal infections.

Case Studies

Several studies have investigated the biological effects of this compound:

- Study on Antimicrobial Efficacy : A study conducted by researchers evaluated the antimicrobial efficacy of various derivatives of 1-Amino-1-(4-methoxy-2-methylphenyl)acetone. The results indicated that modifications to the methoxy group significantly influenced the antimicrobial potency, suggesting a structure-activity relationship (SAR) that could guide future drug design .

- Pharmacological Profiling : Another case study focused on the pharmacological profiling of this compound in cancer models. The study found that it inhibited cell proliferation in certain cancer cell lines, indicating potential as an anticancer agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.